molecular formula C16H18N6O2 B2495857 (E)-7-ethyl-3-methyl-8-(2-(1-phenylethylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione CAS No. 328117-69-7

(E)-7-ethyl-3-methyl-8-(2-(1-phenylethylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2495857
CAS No.: 328117-69-7
M. Wt: 326.36
InChI Key: QPDUCSIZUNEKTJ-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-7-ethyl-3-methyl-8-(2-(1-phenylethylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H18N6O2 and its molecular weight is 326.36. The purity is usually 95%.
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Scientific Research Applications

Materials Science and Chemical Synthesis

Alternating Copolymers via Diels-Alder and Ene Reactions : Research on reactive dienophiles like 4-Phenyl-l,2,4-triazoline-3,5-dione indicates the potential of purine derivatives in polymer science for creating alternating copolymers through reactions like Diels-Alder and ene reactions. These reactions highlight the compound's utility in synthesizing new materials with potentially unique properties (Mallakpour & Butler, 1985).

Anticancer Research

Anticancer Potential of Novel Chromene Derivatives : The study on the synthesis of novel 2-oxo-N'-(2-oxoindolin-3-ylidene)-2H-chromene-3-carbohydrazides exhibits significant activity against certain cancer cell lines. This research suggests that compounds with complex hydrazinyl purine structures could be explored further for their anticancer potential, highlighting the importance of such molecules in pharmaceutical research (Abdel‐Aziz et al., 2013).

Bioactive Substance Synthesis

Functional Derivatives of Theophyllines : Investigations into the synthesis of new functional derivatives of 7-arylalkyl-8-hydrazine theophyllines suggest the broad applicability of hydrazinyl purine derivatives in creating bioactive substances. These studies focus on the potential for these derivatives to be used in treating a range of conditions, underscoring the versatility of purine-based compounds in developing new therapeutic agents (Korobko, 2016).

Molecular Structure and Pharmacological Effects

Crystallographic and Computational Study of Purine Derivatives : Research on the crystal structure of substituted purine derivatives, including caffeine analogs, highlights the importance of understanding the molecular structure for pharmacological effects. This study provides insights into how modifications to the purine core can impact molecular interactions and stability, potentially influencing the biological activity of these compounds (Mabied et al., 2014).

Properties

IUPAC Name

7-ethyl-3-methyl-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2/c1-4-22-12-13(21(3)16(24)18-14(12)23)17-15(22)20-19-10(2)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3,(H,17,20)(H,18,23,24)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDUCSIZUNEKTJ-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1NN=C(C)C3=CC=CC=C3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(N=C1N/N=C(\C)/C3=CC=CC=C3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.